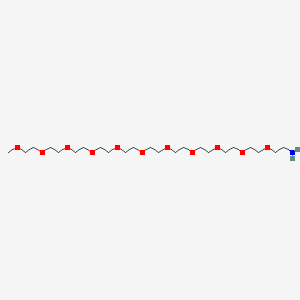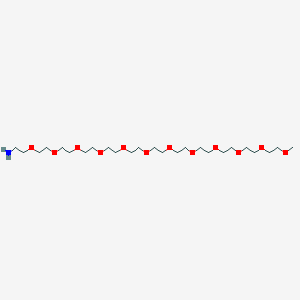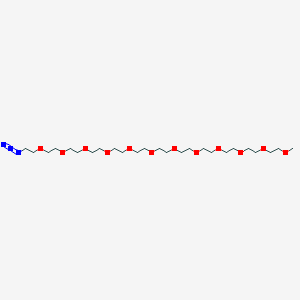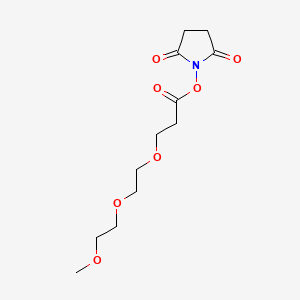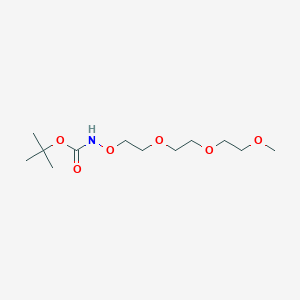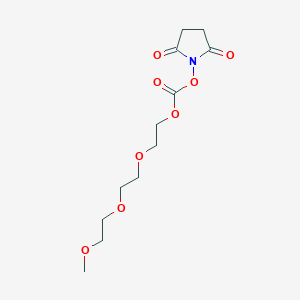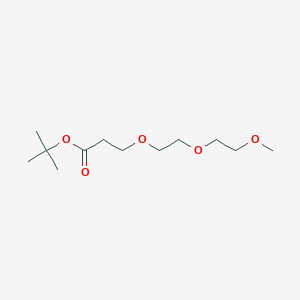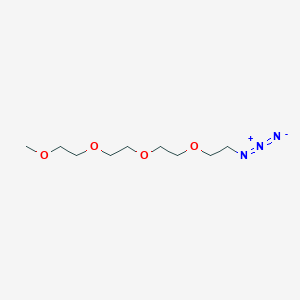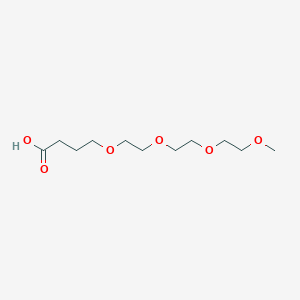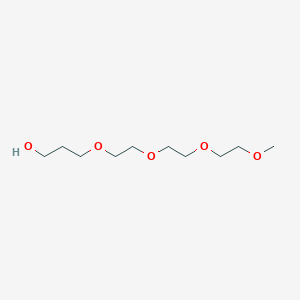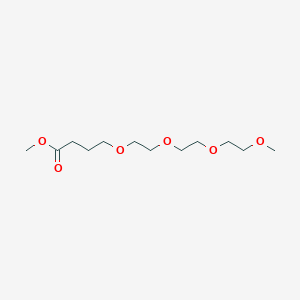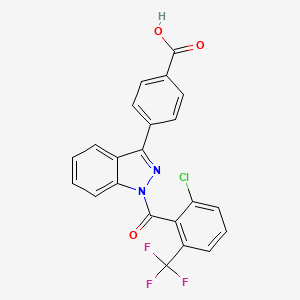
MRL-871
Overview
Description
It was originally disclosed by Merck Sharp and Dohme in 2012 . Its unique isoxazole chemotype sets it apart from other compounds.
Preparation Methods
Synthetic Routes:: The synthetic route for MRL-871 has not been widely documented in the literature. its distinct isoxazole structure suggests a specialized synthetic pathway.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound remains scarce. Further research and development are needed to establish efficient manufacturing processes.
Chemical Reactions Analysis
Common Reagents and Conditions:: While precise reagents and conditions are not well-documented, we can infer that MRL-871 interacts with functional groups typical of isoxazole compounds. Researchers likely employ standard organic synthesis techniques.
Major Products:: The major products resulting from this compound reactions would depend on the specific reaction type. Further studies are necessary to elucidate these products comprehensively.
Scientific Research Applications
MRL-871 has found applications in several scientific fields:
Immunology: Due to its impact on IL-17a mRNA production, this compound may play a role in modulating immune responses.
Drug Discovery: Researchers explore its potential as a therapeutic target for autoimmune diseases and inflammatory conditions.
Mechanism of Action
MRL-871’s mechanism of action involves allosteric interaction with RORγt (LBD), leading to a conformational change in helix 12. This interaction ultimately influences gene expression and immune regulation .
Comparison with Similar Compounds
While MRL-871 stands out for its isoxazole chemotype, other RORγt inhibitors exist. Notable compounds include:
Indazole-based RORγt Inhibitors: These include the original this compound and related analogs.
Thienopyrazole-based Inhibitors: Glenmark Pharmaceuticals used the this compound core as a scaffold for designing additional compounds.
Properties
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLZOIRUUHIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


